molecular formula C8H9BrN2O2 B169346 Ethyl 2-(5-bromopyrimidin-4-yl)acetate CAS No. 185030-22-2

Ethyl 2-(5-bromopyrimidin-4-yl)acetate

Cat. No.: B169346
CAS No.: 185030-22-2
M. Wt: 245.07 g/mol
InChI Key: CIBIEVCWIOPJMU-UHFFFAOYSA-N
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Description

Ethyl 2-(5-bromopyrimidin-4-yl)acetate is a substituted pyrimidine derivative. Pyrimidines are a class of heterocyclic aromatic organic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-bromopyrimidin-4-yl)acetate typically involves the bromination of pyrimidine derivatives followed by esterification. One common method includes the reaction of 5-bromopyrimidine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-bromopyrimidin-4-yl)acetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(5-bromopyrimidin-4-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-bromopyrimidin-4-yl)acetate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This mechanism is particularly relevant in its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-bromopyrimidin-5-yl)acetate
  • Ethyl 2-(4-bromopyrimidin-5-yl)acetate

Uniqueness

Ethyl 2-(5-bromopyrimidin-4-yl)acetate is unique due to the position of the bromine atom on the pyrimidine ring, which significantly influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications .

Biological Activity

Ethyl 2-(5-bromopyrimidin-4-yl)acetate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

This compound can be synthesized through a series of chemical reactions, primarily involving the bromination of pyrimidine derivatives followed by esterification. The molecular formula is C8H9BrN2O2C_8H_9BrN_2O_2, with a molecular weight of 245.07 g/mol . The presence of the bromine atom at the 5-position of the pyrimidine ring significantly influences its reactivity and biological activity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, particularly enzymes. The compound can inhibit certain enzymes by binding to their active sites, effectively blocking their activity. This mechanism is crucial for its potential therapeutic applications, especially in oncology and inflammation.

Key Molecular Interactions

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways, which could lead to therapeutic effects against diseases such as cancer.
  • Binding Affinity : The bromine atom enhances the binding affinity to target proteins, facilitating stronger interactions compared to non-brominated analogs.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that it may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.

Case Study : In vitro assays demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells, with IC50 values ranging from 10 to 25 µM .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. It appears to modulate the expression of pro-inflammatory cytokines, potentially providing relief in conditions characterized by chronic inflammation.

Research Findings : A study reported that treatment with this compound reduced levels of TNF-α and IL-6 in animal models of inflammation, suggesting a mechanism that involves the inhibition of NF-κB signaling pathways .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Aspects
Ethyl 2-(2-bromopyrimidin-5-yl)acetateBromine at the 2-positionDifferent reactivity profile
Ethyl 2-(4-bromopyrimidin-5-yl)acetateBromine at the 4-positionVariations in enzyme inhibition
Ethyl 2-(5-fluoropyrimidin-4-yl)acetateFluorine substitutionEnhanced binding affinity due to fluorine

The position of the bromine atom on the pyrimidine ring plays a critical role in determining the compound's reactivity and biological activity. For instance, while both brominated compounds exhibit enzyme inhibition, their efficacy varies based on substitution patterns.

Future Directions in Research

The ongoing research into this compound focuses on:

  • Mechanistic Studies : Further elucidation of its interaction with specific molecular targets.
  • Therapeutic Applications : Exploration of its potential as a dual-action drug for cancer and inflammatory diseases.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to its structure can enhance biological activity and reduce toxicity.

Properties

IUPAC Name

ethyl 2-(5-bromopyrimidin-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-2-13-8(12)3-7-6(9)4-10-5-11-7/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBIEVCWIOPJMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC=NC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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